molecular formula C15H21N3OS B7630420 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide

2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide

Cat. No. B7630420
M. Wt: 291.4 g/mol
InChI Key: PIPJTVQGVJDFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the spirocyclic family of compounds and has been shown to have a wide range of biochemical and physiological effects. In 5]undecan-4-yl)pyridine-4-carboxamide, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide is not fully understood. However, it is believed to act by modulating the function of ion channels in the body. This modulation can lead to a wide range of biochemical and physiological effects, including changes in cellular signaling pathways, alterations in neuronal excitability, and changes in the release of neurotransmitters.
Biochemical and Physiological Effects:
2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. Some of the most common effects of this compound include its ability to modulate the function of ion channels, its ability to alter cellular signaling pathways, and its ability to affect neuronal excitability. Additionally, this compound has been shown to have potential anti-cancer properties, although more research is needed to fully understand its effects in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide in lab experiments is its ability to modulate the function of ion channels. This makes it a valuable tool for studying the function of these channels in a variety of contexts. Additionally, this compound has been shown to have potential therapeutic applications, which makes it an attractive target for drug development. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of its effects. Additionally, more research is needed to fully understand its potential side effects and toxicity.

Future Directions

There are many potential future directions for research on 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide. Some of the most promising areas of research include its potential therapeutic applications, its potential anti-cancer properties, and its use as a tool for studying the function of ion channels. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. Overall, 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide is a compound with a wide range of potential applications in scientific research, and further study is needed to fully understand its potential.

Synthesis Methods

The synthesis of 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide involves the reaction of 4-pyridinecarboxylic acid with 1-thia-4-azaspiro[5.5]undecane in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide. This synthesis method has been widely used and has been shown to be effective in producing high yields of the compound.

Scientific Research Applications

2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide has been widely studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects and has been used in a variety of research applications. Some of the most common research applications for this compound include its use as a tool for studying the function of ion channels, its use as a potential therapeutic agent in the treatment of neurological disorders, and its use as a potential anti-cancer agent.

properties

IUPAC Name

2-(1-thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c16-14(19)12-4-7-17-13(10-12)18-8-9-20-15(11-18)5-2-1-3-6-15/h4,7,10H,1-3,5-6,8-9,11H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPJTVQGVJDFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCS2)C3=NC=CC(=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.